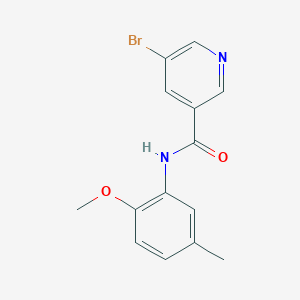

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide is a chemical compound with an empirical formula of C6H6BrNO . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected compounds .Molecular Structure Analysis

The molecular structure of 5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide can be represented by the SMILES string COc1ccc(Br)cn1 . The InChI key is XADICJHFELMBGX-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .科学的研究の応用

Building Block for β-Alanine Moiety of an αvβ3 Antagonist

This compound serves as a building block for the β-alanine moiety of an αvβ3 antagonist . αvβ3 antagonists are a class of drugs that inhibit the αvβ3 integrin, a protein that plays a crucial role in angiogenesis, a process used by tumors to grow blood vessels and thus feed themselves .

Synthesis of a Potent and Selective Somatostatin sst3 Receptor Antagonist

The compound is used for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . Somatostatin sst3 receptors are involved in numerous biological processes, including inhibition of hormone and other secretions, and modulation of neurotransmission and cell proliferation .

Inhibitor of Neuropeptide Y Y5 Receptor

Research has shown that this compound can be used in the discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor . Neuropeptide Y Y5 receptor is a protein that in humans is encoded by the NPY5R gene. It has been associated with obesity and it’s potential target for weight loss drugs .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially exhibit these activities .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . As a derivative of indole, this compound could potentially have antiviral properties .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activities . Therefore, this compound could potentially be used in the treatment of inflammatory conditions .

作用機序

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-9-3-4-13(19-2)12(5-9)17-14(18)10-6-11(15)8-16-7-10/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKBHHQGFZMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-methoxy-5-methylphenyl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)

![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)

![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2644554.png)